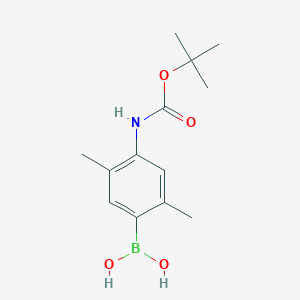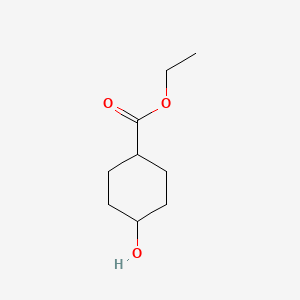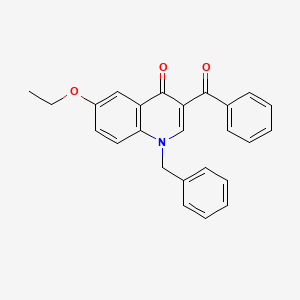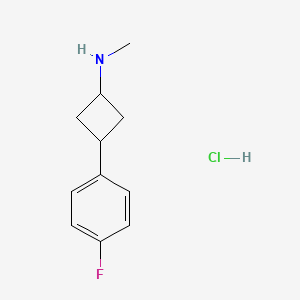
(4-BOC-Amino)-2,5-dimethylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for “(4-BOC-Amino)-2,5-dimethylphenylboronic acid” is 1S/C13H20BNO4/c1-8-7-11(9(2)6-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(4-BOC-Amino)-2,5-dimethylphenylboronic acid” is a solid powder with an off-white appearance . It has a molecular weight of 265.12 and is stored in a freezer .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (4-BOC-Amino)-2,5-dimethylphenylboronic acid:
Pharmaceutical Synthesis
(4-BOC-Amino)-2,5-dimethylphenylboronic acid is widely used in the synthesis of pharmaceutical compounds. Its boronic acid group allows it to form reversible covalent bonds with diols, which is useful in the development of enzyme inhibitors and receptor modulators. The BOC (tert-butoxycarbonyl) group serves as a protecting group for the amine, making it easier to manipulate the molecule in multi-step syntheses .
Peptide Synthesis
In peptide synthesis, (4-BOC-Amino)-2,5-dimethylphenylboronic acid is used to protect the amine group during the formation of peptide bonds. This protection is crucial to prevent unwanted side reactions and to ensure the correct sequence of amino acids. The BOC group can be removed under acidic conditions, allowing for the continuation of the synthesis process .
Organic Synthesis
This compound is also employed in various organic synthesis reactions. It acts as a building block for the construction of more complex molecules. The boronic acid moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry .
Material Science
In material science, (4-BOC-Amino)-2,5-dimethylphenylboronic acid is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to create materials with enhanced mechanical strength or unique electronic properties. The ability to modify the boronic acid group allows for the fine-tuning of these materials’ characteristics .
Bioconjugation
Bioconjugation involves attaching biomolecules to other molecules to study biological processes or develop new therapeutic agents. (4-BOC-Amino)-2,5-dimethylphenylboronic acid can be used to link proteins, peptides, or other biomolecules to various substrates. This application is particularly important in the development of diagnostic tools and targeted drug delivery systems .
Chemical Sensors
The boronic acid group in (4-BOC-Amino)-2,5-dimethylphenylboronic acid makes it useful in the development of chemical sensors. These sensors can detect sugars, nucleotides, and other biologically relevant molecules by forming reversible covalent bonds with them. This property is exploited in the design of biosensors for medical diagnostics and environmental monitoring .
Catalysis
In catalysis, (4-BOC-Amino)-2,5-dimethylphenylboronic acid can be used as a ligand to form complexes with transition metals. These complexes can then act as catalysts in various chemical reactions, including hydrogenation, hydroformylation, and polymerization. The presence of the BOC group can influence the reactivity and selectivity of the catalyst .
Medicinal Chemistry
In medicinal chemistry, this compound is used to design and synthesize new drugs. The boronic acid group can interact with biological targets, such as enzymes and receptors, to modulate their activity. This interaction is crucial in the development of drugs for treating diseases like cancer, diabetes, and bacterial infections .
Mechanism of Action
Target of Action
Boronic acids and their esters, including this compound, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound contains a BOC-protected amino group, which is a common protective group for amines in organic synthesis . The BOC group is stable towards most nucleophiles and bases . Therefore, the compound can interact with its targets without the amino group being affected. The BOC group can be removed under acidic conditions , allowing the amino group to participate in further reactions.
Biochemical Pathways
Boronic acids and their esters are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound could potentially affect biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.
Result of Action
Given its potential use in sm cross-coupling reactions , it could facilitate the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis and drug development.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-BOC-Amino)-2,5-dimethylphenylboronic acid. For instance, the compound’s stability can be affected by the presence of water . Additionally, the BOC group’s removal is influenced by the presence of acidic conditions . Therefore, the compound’s action and stability can be significantly influenced by the pH and water content of its environment.
Safety and Hazards
properties
IUPAC Name |
[2,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-8-7-11(9(2)6-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTMEXWRJSQXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-BOC-Amino)-2,5-dimethylphenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2878151.png)
![8,10-dimethyl-2-propyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2878155.png)
![4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl methyl ether](/img/structure/B2878156.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2878157.png)
![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2878158.png)

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2878161.png)
![2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2878164.png)

![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid](/img/structure/B2878169.png)


![(Z)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2878173.png)
